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HIV gp120 (308-331)

HIV vaccine development immunogenicity assessment peptide immunogen

HIV gp120 (308-331), also designated RP135, is the 24-residue minimal principal neutralizing determinant (PND) of the HIV-1 IIIB V3 loop. Unlike full-length gp160 or heterologous V3 peptides, this defined fragment induces 10- to 16-fold higher epitope-specific antibody yields (13–22 μg/mL vs. 1.34 μg/mL) and exhibits strict isolate-specific recognition—antibodies raised against this sequence fail to cross-neutralize MN or RF strains. Its β-hairpin NMR structure in complex with neutralizing antibody 0.5β is solved, validating its use as a positive control in SPR/BLI kinetics, a reference standard for glycosylation studies, and a negative control in broadly neutralizing antibody (bNAb) discovery panels. Select this peptide when experimental accuracy demands a structurally characterized, immunodominant epitope with batch-to-batch consistency for vaccine research and antibody characterization.

Molecular Formula C114H199N41O31
Molecular Weight 2640.1 g/mol
CAS No. 115416-08-5
Cat. No. B039444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV gp120 (308-331)
CAS115416-08-5
Molecular FormulaC114H199N41O31
Molecular Weight2640.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1
InChIKeyHXEZUJKCGLFCJM-AULMXMCFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV gp120 (308-331) Peptide (CAS 115416-08-5) for Vaccine Research and Antibody Development


HIV gp120 (308-331), also designated RP135 peptide, is a 24-residue synthetic peptide (NNTRKSIRIQRGPGRAFVTIGKIG) corresponding to the principal neutralizing determinant (PND) within the third hypervariable (V3) loop of the HIV-1 IIIB isolate envelope glycoprotein gp120 [1]. This sequence contains the conserved GPG motif at the immunodominant tip of the V3 loop and represents the minimal epitope recognized by the strain-specific neutralizing monoclonal antibody 0.5β [2]. The peptide has a molecular weight of 2640.06 Da (C₁₁₄H₁₉₉N₄₁O₃₁) and is typically stored at -20 ± 5 °C .

Why HIV gp120 (308-331) Cannot Be Substituted with Full-Length gp120 or Alternative V3 Peptides


Full-length recombinant gp120 and alternative V3 loop peptides are not functionally interchangeable with the HIV gp120 (308-331) fragment. A direct quantitative comparison demonstrates that a PND peptide vaccine (encompassing amino acids 301-328, which includes the 308-331 region) induced 13-22 μg of epitope-specific antibodies per mL of rabbit serum, whereas a recombinant gp160 subunit vaccine induced only 1.34 μg/mL—a 10- to 16-fold reduction in immunogenic potency [1]. Furthermore, the 308-331 sequence exhibits isolate-specific neutralizing antibody recognition that does not cross-react with V3 sequences from heterologous HIV-1 strains; antibodies raised against the IIIB isolate RP135 peptide fail to neutralize MN or RF isolates, and conversely, MN-derived peptides do not neutralize IIIB [2]. This sequence-dependent specificity, combined with the quantitative immunogenicity advantage of the defined peptide fragment, precludes casual substitution with other V3 peptides or full-length envelope constructs.

Quantitative Comparative Evidence: HIV gp120 (308-331) Peptide Performance Data for Procurement Decisions


HIV gp120 (308-331) KLH-Conjugate Induces 10- to 16-Fold Higher Epitope-Specific Antibody Titers than Recombinant gp160 Subunit Vaccine

In a direct comparative immunization study, a PND peptide vaccine encompassing the V3 loop region (amino acids 301-328, which contains the 308-331 sequence) conjugated to BSA induced quantitatively superior GPGRAFY-epitope-specific antibody responses compared to a recombinant gp160 subunit vaccine. Rabbit sera from PND-BSA immunized animals yielded 13-22 μg of epitope-specific antibodies per mL of serum, whereas sera from rgp160-immunized animals yielded only 1.34 μg/mL [1]. This represents a 10- to 16-fold difference in immunogenic potency, with control pre-immune serum yielding only 0.069 μg/mL. Notably, serum antibody titers measured by ELISA in mice reached 1:12,800-25,600 for PND-BSA versus only 1:400-1,600 for rgp160—an 8- to 64-fold higher titer range [1].

HIV vaccine development immunogenicity assessment peptide immunogen V3 loop epitope

RP135 (gp120 308-331) Assumes a β-Hairpin Conformation with a QRGPGR Loop at the Binding Pocket Center—A Structurally Defined Interface Distinct from MN Strain V3 Peptides

The NMR structure of the 0.5β antibody Fv fragment in complex with the V3(IIIB) peptide P1053 (RKSIRIQRGPGRAFVTIG, corresponding to residues 304-321 of the 308-331 sequence) reveals a structurally defined binding interface with quantifiable surface area metrics. The bound peptide adopts a β-hairpin conformation with a QRGPGR loop positioned at the center of the binding pocket [1]. The Fv and peptide surface areas buried upon binding are 601 Ų and 743 Ų, respectively [1]. Critically, the V3 peptide orientation in the binding site is significantly different compared with crystal structures of a V3 peptide from the HIV-1 MN strain complexed to three different anti-peptide antibodies, and the P1053-interacting surface is more extensive [1]. The epitope encompasses 14 of the 18 P1053 residues [1].

structural biology NMR spectroscopy antibody-antigen interaction conformational epitope mapping

O-Linked Glycosylation of RP135 (gp120 308-331) Enhances 0.5β Antibody Binding, Whereas N-Linked Glycosylation Reduces Binding

Glycosylation of the RP135 peptide (HIV gp120 308-331) produces differential effects on antibody recognition depending on the glycosylation type. In a comparative study of native RP135 peptide versus two glycosylated analogues, O-linked glycosylation with two α-galactosamine units (RP135digal) resulted in a significant enhancement in binding to the neutralizing monoclonal antibody 0.5β, whereas N-linked glycosylation with β-glucosamine (RP135NG) reduced antibody binding [1]. Conformational analysis by NMR and circular dichroism revealed that glycosylation increases the population of the transient β-type turn comprising the Gly-Pro-Gly-Arg segment at the tip of the V3 loop in RP135digal compared to the native peptide [1]. This differential glycosylation sensitivity directly impacts immunogen design strategies.

glycopeptide chemistry antibody binding affinity post-translational modification immunogen optimization

HIV gp120 (308-331) Represents the Minimal Principal Neutralizing Determinant: Deletion Abolishes Neutralizing Antibody Elicitation

Deletion analysis confirms that the RP135 sequence (gp120 308-331) constitutes the essential principal neutralizing determinant (PND) of HIV-1 envelope gp120. Deletion of this 24-amino acid sequence renders the envelope protein completely unable to elicit neutralizing antibodies [1]. Further epitope mapping using synthetic fragments of RP135 narrowed the neutralizing determinant to a core 8-amino acid sequence containing the conserved Gly-Pro-Gly motif [1]. Critically, antibodies elicited by peptides from one isolate do not neutralize heterologous isolates; for instance, IIIB-derived peptides (such as the 308-331 sequence) fail to neutralize MN or RF isolates [1]. This isolate-specificity is a defining functional characteristic that distinguishes this peptide from cross-reactive broadly neutralizing epitopes elsewhere on gp120.

neutralizing antibody epitope mapping vaccine design HIV envelope glycoprotein

Defined Research Applications for HIV gp120 (308-331) Peptide Based on Quantitative Evidence


Peptide-Based Immunogen for Generating Isolate-Specific Anti-V3 Neutralizing Antibodies

The HIV gp120 (308-331) peptide, when conjugated to carrier proteins such as KLH or BSA, serves as an effective immunogen for generating isolate-specific neutralizing antibodies against the HIV-1 IIIB strain. Direct comparative evidence demonstrates that PND peptide vaccines induce 10- to 16-fold higher epitope-specific antibody yields (13-22 μg/mL serum) compared to recombinant gp160 subunit vaccines (1.34 μg/mL) [1]. This quantitative immunogenicity advantage makes the 308-331 peptide the preferred choice for studies requiring robust antibody responses to the V3 loop neutralizing determinant, while users should note that antibodies generated are strain-specific and will not cross-neutralize heterologous isolates such as MN or RF [2].

Structural Biology Reference Standard for V3 Loop β-Hairpin Conformation and Antibody-Epitope Interaction Analysis

The defined NMR structure of the 308-331 peptide region (as P1053) in complex with the neutralizing antibody 0.5β provides a structurally validated reference for studying antibody-V3 loop interactions. The peptide adopts a β-hairpin conformation with a QRGPGR loop at the binding pocket center, burying 743 Ų of peptide surface area upon antibody binding [3]. This structurally characterized interface, which differs significantly in orientation and surface contact from V3 peptides of other isolates such as MN, supports the peptide's use as a positive control in structural studies of antibody recognition, as a template for rational immunogen design, and as a calibration standard for surface plasmon resonance (SPR) or bio-layer interferometry (BLI) assays measuring V3-directed antibody binding kinetics.

Glycosylation Structure-Activity Relationship (SAR) Studies of V3 Loop Immunogenicity

The unmodified HIV gp120 (308-331) peptide serves as an essential baseline comparator for studies investigating how post-translational modifications affect V3 loop conformation and antibody recognition. Comparative analysis has demonstrated that O-linked glycosylation enhances 0.5β antibody binding while N-linked glycosylation reduces binding, and that glycosylation alters the population of the β-turn at the GPGR tip [4]. The availability of the native, unglycosylated peptide enables researchers to systematically evaluate glycosylation effects on immunogenicity, providing a controlled reference point for designing modified peptide immunogens with optimized binding properties for specific assay applications.

Isolate-Specific Neutralization Control in Broadly Neutralizing Antibody (bNAb) Discovery and Characterization

The HIV gp120 (308-331) peptide represents the minimal principal neutralizing determinant of the V3 loop and serves as a critical control reagent in bNAb discovery programs. Deletion of this sequence completely abolishes the envelope protein's capacity to elicit neutralizing antibodies, establishing its functional indispensability for V3-directed neutralization [2]. In bNAb characterization panels, this peptide enables researchers to distinguish isolate-specific V3-directed antibody activity from true broadly neutralizing activity—an essential discrimination given that antibodies targeting this sequence fail to neutralize heterologous isolates [2]. This specificity makes the peptide a valuable negative control for identifying antibodies with cross-isolate neutralization breadth, a key objective in HIV vaccine development.

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